molecular formula C7H7NO3 B063726 Acetyl 1H-pyrrole-3-carboxylate CAS No. 183288-30-4

Acetyl 1H-pyrrole-3-carboxylate

Cat. No.: B063726
CAS No.: 183288-30-4
M. Wt: 153.14 g/mol
InChI Key: NGZYTBDACGFZEC-UHFFFAOYSA-N
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Description

Acetyl 1H-pyrrole-3-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom this compound is characterized by an acetyl group attached to the nitrogen atom and a carboxylate group at the third position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetyl 1H-pyrrole-3-carboxylate typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups and can be performed under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as iron (III) chloride can be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: Acetyl 1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the second and fifth positions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Pyrrole-3-carboxylic acids.

    Reduction: Pyrrole-3-carbinols.

    Substitution: Halogenated or nitro-substituted pyrroles.

Scientific Research Applications

Acetyl 1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Acetyl 1H-pyrrole-3-carboxylate involves its interaction with various molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate signaling pathways and cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

  • Methyl 1-acetyl-1H-pyrrole-3-carboxylate
  • Ethyl 1-acetyl-1H-pyrrole-3-carboxylate
  • Propyl 1-acetyl-1H-pyrrole-3-carboxylate

Comparison: Acetyl 1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its methyl, ethyl, and propyl analogs, this compound may exhibit different reactivity and potency in various applications. The presence of the acetyl group at the nitrogen atom and the carboxylate group at the third position of the pyrrole ring contributes to its unique characteristics .

Properties

IUPAC Name

acetyl 1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-5(9)11-7(10)6-2-3-8-4-6/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZYTBDACGFZEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(=O)C1=CNC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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